![molecular formula C9H12N2O2 B12526842 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol CAS No. 690618-11-2](/img/structure/B12526842.png)
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C9H12N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a nitroso group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety through a methylamino linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroaniline.
Reduction: The nitro group in 4-nitroaniline is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminophenylamine.
Nitrosation: The amino group is then nitrosated using nitrous acid to form 4-nitrosophenylamine.
Alkylation: Finally, the nitrosophenylamine is alkylated with methylamine and ethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group back to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity and signaling pathways. The compound’s effects are mediated through the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Methyl(4-nitrophenyl)amino]ethan-1-ol: Similar structure but with a nitro group instead of a nitroso group.
2-[Methyl(4-aminophenyl)amino]ethan-1-ol: Contains an amino group instead of a nitroso group.
2-[Methyl(4-hydroxyphenyl)amino]ethan-1-ol: Features a hydroxy group in place of the nitroso group.
Uniqueness
2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
Propriétés
Numéro CAS |
690618-11-2 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(N-methyl-4-nitrosoanilino)ethanol |
InChI |
InChI=1S/C9H12N2O2/c1-11(6-7-12)9-4-2-8(10-13)3-5-9/h2-5,12H,6-7H2,1H3 |
Clé InChI |
UDFYYYIBINMNKS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=CC=C(C=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
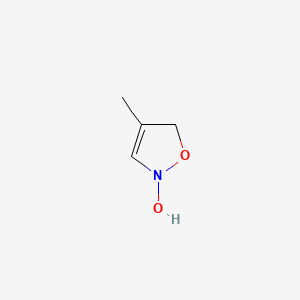
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)
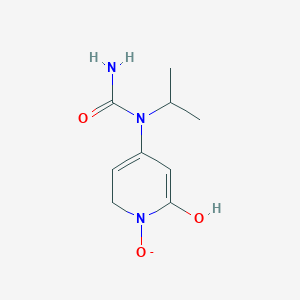
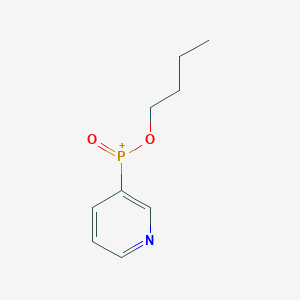
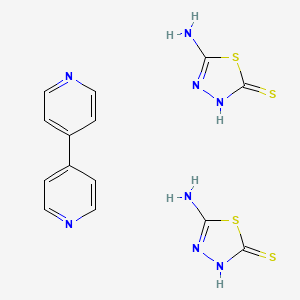
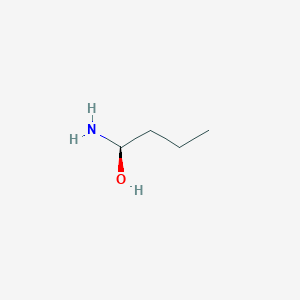
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)

![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
